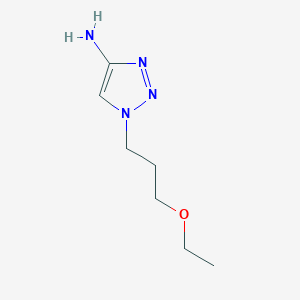
1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxypropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The ethoxypropyl group can be introduced through the use of an appropriate alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are explored for their potential use in pharmaceuticals, particularly as antifungal agents.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
1-(3-Ethoxypropyl)-1h-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of an amine.
3-Ethoxy-1-propanol: This compound is used in the synthesis of triazole derivatives and has similar functional groups.
Uniqueness
1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which can impart distinct biological and chemical properties. Its ethoxypropyl group can influence its solubility, reactivity, and interaction with biological targets.
特性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
1-(3-ethoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O/c1-2-12-5-3-4-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3 |
InChIキー |
ADTNUQYPKPZHNO-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
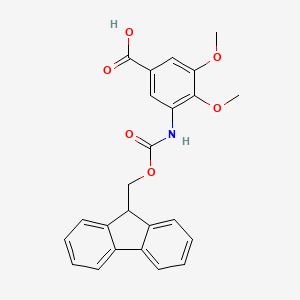
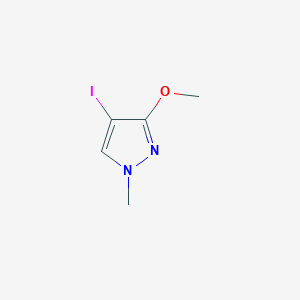

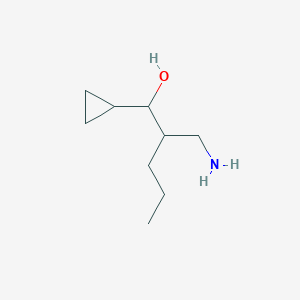
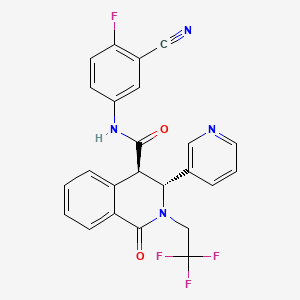

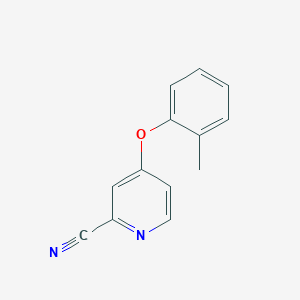
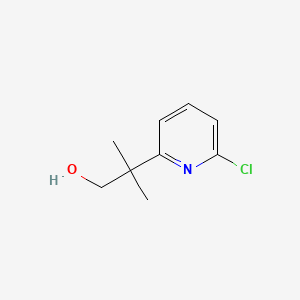
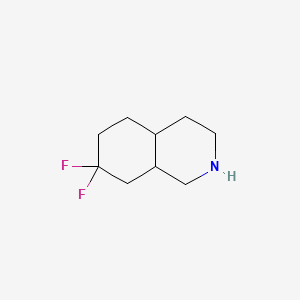
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)

